molecular formula C23H42ClNO B12730193 (p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride CAS No. 84434-69-5

(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride

Cat. No.: B12730193
CAS No.: 84434-69-5
M. Wt: 384.0 g/mol
InChI Key: SLWIQSRFLVLCFD-UHFFFAOYSA-M
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Description

(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C23H42ClNO and a molecular weight of 384.05 g/mol . This compound is known for its surfactant properties and is commonly used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride typically involves the quaternization of (p-Dodecylbenzyl)dimethylamine with 2-chloroethanol. The reaction is carried out in an organic solvent such as toluene or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .

Chemical Reactions Analysis

Types of Reactions

(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted quaternary ammonium salts.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkyl derivatives.

Scientific Research Applications

(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with cell membranes and disrupt their integrity. This leads to the leakage of cellular contents and ultimately cell death. The quaternary ammonium group interacts with negatively charged components of the cell membrane, enhancing its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium Bromide: A surfactant used in various industrial applications.

    Dodecyltrimethylammonium Chloride: Similar structure but lacks the hydroxyl group.

Uniqueness

(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride is unique due to the presence of both the benzyl and hydroxyl groups, which enhance its surfactant and antimicrobial properties. This makes it more effective in certain applications compared to its counterparts .

Properties

CAS No.

84434-69-5

Molecular Formula

C23H42ClNO

Molecular Weight

384.0 g/mol

IUPAC Name

(4-dodecylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride

InChI

InChI=1S/C23H42NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-22-15-17-23(18-16-22)21-24(2,3)19-20-25;/h15-18,25H,4-14,19-21H2,1-3H3;1H/q+1;/p-1

InChI Key

SLWIQSRFLVLCFD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)CCO.[Cl-]

Origin of Product

United States

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